REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([F:15])[CH:13]=2)[N:8]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[F:23])[N:7]=1)=O)C.[NH3:24]>CO>[F:15][C:12]1[CH:13]=[C:14]2[C:6]([C:4]([NH2:24])=[O:3])=[N:7][N:8]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:9]2=[N:10][CH:11]=1
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then it was concentrated by vacuum evaporation
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Name
|
|
Type
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product
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Smiles
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FC=1C=C2C(=NC1)N(N=C2C(=O)N)CC2=C(C=CC=C2)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |